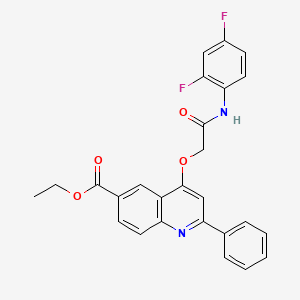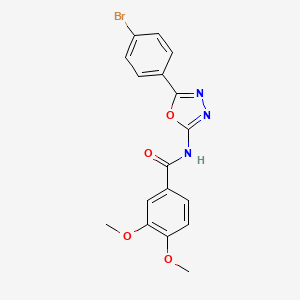
N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-3,4-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-3,4-dimethoxybenzamide” is a complex organic compound. It contains an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom. It also has a bromophenyl group, a dimethoxybenzamide group, and an amide linkage .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole ring, bromophenyl group, and dimethoxybenzamide group would all contribute to its overall structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties would be influenced by the compound’s molecular structure .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-3,4-dimethoxybenzamide is part of a class of compounds with notable synthetic pathways and applications in antimicrobial activities. A study by Kaneria et al. (2016) detailed a promising synthesis approach for similar compounds, characterized by various spectroscopy methods, and screened for antimicrobial activity against bacteria and fungi, indicating potential applications in developing new antimicrobial agents (Kaneria et al., 2016).
Structure and Antimicrobial Activity Analysis
Another research by Ustabaş et al. (2020) synthesized a compound with a similar structure, where its antimicrobial activities were tested against various bacteria and Leishmania major species. The study provides insights into the structural features crucial for antimicrobial efficacy, highlighting the compound's potential as a drug candidate after further in vivo studies (Ustabaş et al., 2020).
Antimicrobial and Hemolytic Activity of Derivatives
The research conducted by Gul et al. (2017) on 2,5-disubstituted 1,3,4-oxadiazole compounds, which are structurally related, explored their antimicrobial and hemolytic activities. The findings suggest variable activity levels against selected microbial species and potential for further biological screenings, emphasizing the importance of the oxadiazole ring in pharmacological activities (Gul et al., 2017).
Optical Studies of Metal Complexes
A study by Mekkey et al. (2020) on metal complexes incorporating a structurally similar oxadiazole ring analyzed the optical properties, including UV-vis absorption and fluorescence emission spectra. These properties indicate potential applications in optical materials and devices, showcasing the versatility of oxadiazole derivatives in scientific research (Mekkey et al., 2020).
Mecanismo De Acción
Oxadiazoles
Oxadiazoles are a class of organic compounds that contain a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom. They are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Bromophenyl Compounds
Bromophenyl is a term used to describe compounds that contain a phenyl ring (a ring of six carbon atoms) with a bromine atom attached. Bromophenyl groups are often used in medicinal chemistry due to their ability to enhance the biological activity of various compounds .
Dimethoxybenzamide
Dimethoxybenzamide is a compound that contains a benzamide group (a benzene ring attached to an amide group) with two methoxy groups attached. Benzamides are known for their diverse biological activities, and methoxy groups can enhance the lipophilicity of compounds, potentially improving their ability to cross biological membranes .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O4/c1-23-13-8-5-11(9-14(13)24-2)15(22)19-17-21-20-16(25-17)10-3-6-12(18)7-4-10/h3-9H,1-2H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VINIXIVVADFUDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(furan-2-yl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)isoxazole-3-carboxamide](/img/structure/B2696813.png)
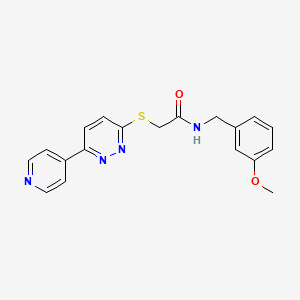
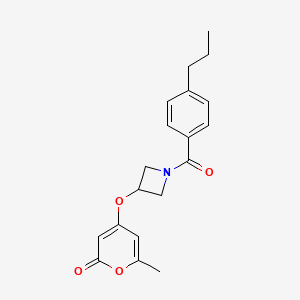
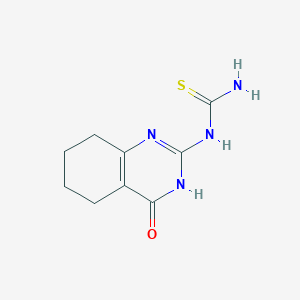
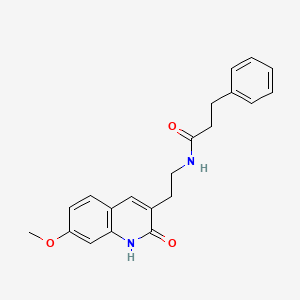

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2696822.png)
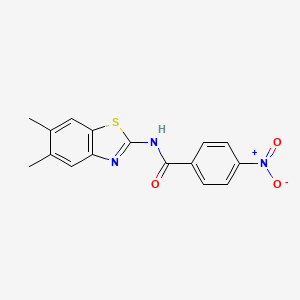
![5-Chloro-1-methyl-3,4-bis[(4-methylphenyl)sulfanylmethyl]pyrazole](/img/structure/B2696825.png)
![2,2,2-trichloro-1-[4-(2,6-dichlorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2696827.png)
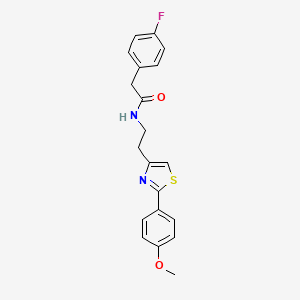
![2-(2-(Diethylamino)ethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2696830.png)
![(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone](/img/structure/B2696834.png)
